N-(5-Cyano-2-cyclopropoxyphenyl)methanesulfonamide
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Overview
Description
N-(5-Cyano-2-cyclopropoxyphenyl)methanesulfonamide is a chemical compound with the molecular formula C11H12N2O3S and a molecular weight of 252.293 g/mol . This compound is characterized by the presence of a cyano group, a cyclopropoxy group, and a methanesulfonamide group attached to a phenyl ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of N-(5-Cyano-2-cyclopropoxyphenyl)methanesulfonamide involves several steps. One common method includes the reaction of 5-cyano-2-cyclopropoxyphenylamine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to enhance efficiency and safety.
Chemical Reactions Analysis
N-(5-Cyano-2-cyclopropoxyphenyl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfonic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as triethylamine, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-(5-Cyano-2-cyclopropoxyphenyl)methanesulfonamide has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its effects on enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions.
Mechanism of Action
The mechanism of action of N-(5-Cyano-2-cyclopropoxyphenyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The cyano group and methanesulfonamide moiety play crucial roles in binding to these targets, leading to the modulation of their activity. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
N-(5-Cyano-2-cyclopropoxyphenyl)methanesulfonamide can be compared with other similar compounds, such as:
N-(2-Cyano-5-cyclopropoxyphenyl)methanesulfonamide: This compound has a similar structure but with different positional isomers, leading to variations in chemical properties and biological activities.
(5-Cyano-2-fluorophenyl)methanesulfonamide:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C11H12N2O3S |
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Molecular Weight |
252.29 g/mol |
IUPAC Name |
N-(5-cyano-2-cyclopropyloxyphenyl)methanesulfonamide |
InChI |
InChI=1S/C11H12N2O3S/c1-17(14,15)13-10-6-8(7-12)2-5-11(10)16-9-3-4-9/h2,5-6,9,13H,3-4H2,1H3 |
InChI Key |
UIXWKEFYCYNZPN-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=C(C=CC(=C1)C#N)OC2CC2 |
Origin of Product |
United States |
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